molecular formula C12H8ClFN2O2S B2841450 2-(2-Chloro-4-fluorobenzamido)thiophene-3-carboxamide CAS No. 908551-96-2

2-(2-Chloro-4-fluorobenzamido)thiophene-3-carboxamide

Cat. No. B2841450
CAS RN: 908551-96-2
M. Wt: 298.72
InChI Key: ZVJMALVWUBTPLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

Thiophene-based analogs have been the subject of extensive research due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis of Complex Compounds

The compound can be used in the synthesis of complex compounds. For example, it has been used in the construction of three compounds with Cd 2+ cations in the presence of N-containing ligands . These compounds have been characterized by elemental analyses, IR spectra, and single-crystal X-ray diffraction analyses .

Microbiological Studies

The compound has shown potential in microbiological studies. One of the compounds synthesized using 2-(2-Chloro-4-fluorobenzamido)thiophene-3-carboxamide showed good antibacterial activity . The good lipophilic nature of the compound and the strong toxicity of Cd 2+ ion may be responsible for the good antibacterial activities .

Construction of Lanthanide Complexes

The compound has been used in the synthesis of lanthanide complexes . These complexes were characterized by elemental analysis, infrared and ultraviolet spectra, and X-ray single-crystal diffraction .

Luminescence Studies

One of the lanthanide complexes synthesized using 2-(2-Chloro-4-fluorobenzamido)thiophene-3-carboxamide exhibited green luminescence under the radiation of UV light . This suggests potential applications in the field of luminescent materials .

Thermal Decomposition Studies

The compound has been used in studies of thermal decomposition mechanisms . The thermal decomposition behaviors of the complexes have been discussed by simultaneous TG/DSC-FTIR technique .

Potential Medical Applications

Thiophene derivatives, such as 2-(2-Chloro-4-fluorobenzamido)thiophene-3-carboxamide, have shown potential in various medical applications . They have demonstrated antimicrobial, analgesic and anti-inflammatory, antihypertensive, and antitumor activity .

Mechanism of Action

While the specific mechanism of action for “2-(2-Chloro-4-fluorobenzamido)thiophene-3-carboxamide” is not available, thiophene derivatives in general show high antimicrobial activity against various microbial infections .

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

2-[(2-chloro-4-fluorobenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFN2O2S/c13-9-5-6(14)1-2-7(9)11(18)16-12-8(10(15)17)3-4-19-12/h1-5H,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJMALVWUBTPLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(=O)NC2=C(C=CS2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-4-fluorobenzamido)thiophene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.